molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Cat. No.: B1584626
CAS No.: 74420-06-7
M. Wt: 179.13 g/mol
InChI Key: WOIAIVJWNRFBGP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide (CAS: 74420-06-7; molecular formula: C₇H₅N₃O₃) is a nitro-substituted derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with an additional oxygen atom at position 7, forming a 7-oxide structure . This compound has a molecular weight of 179.13 g/mol and a purity specification of ≥97% . The nitro group at position 4 and the 7-oxide moiety confer distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

General Synthetic Route Overview

The primary synthetic approach to 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves nitration of a corresponding 7-oxide precursor, typically 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide, under controlled acidic conditions. This nitration introduces the nitro group at the 4-position while retaining the N-oxide functionality at the 7-position.

Detailed Preparation Method

Starting Material:

  • 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide

Reagents and Conditions:

  • Concentrated sulfuric acid (H2SO4)
  • Concentrated nitric acid (HNO3)
  • Temperature: 70–75 °C
  • Reaction time: Approximately 1.5 hours

Procedure:

  • The starting material is suspended in concentrated sulfuric acid.
  • Nitric acid is added slowly to the mixture to initiate nitration.
  • The reaction mixture is maintained at 70–75 °C for 1.5 hours to ensure complete nitration at the 4-position.
  • After completion, the reaction mixture is quenched and the product is isolated by standard work-up procedures, including neutralization, extraction, and purification.

Yield:

  • The nitration reaction typically yields this compound with an isolated yield of approximately 84.4%.

Reaction Scheme Summary

Step Reactant Reagents & Conditions Product Yield (%)
1 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide H2SO4, HNO3, 70–75 °C, 1.5 h This compound 84.4

Supporting Research Findings

  • The nitration method was first reported by Schneller and Luo (1980), who described the selective nitration of the 7-oxide derivative to yield the 4-nitro compound with high regioselectivity and yield. This method remains the benchmark for synthesizing this nitro-substituted N-oxide heterocycle.

  • Further studies have demonstrated that the nitro group can be selectively reduced to an amino group using iron and acetic acid, enabling downstream functionalization of the heterocyclic scaffold.

  • Alternative nitration methods have been explored, but the sulfuric acid/nitric acid system at controlled temperature remains the most effective for maintaining the integrity of the N-oxide functionality while achieving high nitration efficiency.

Notes on Purification and Characterization

  • The product is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for further synthetic applications.

  • Characterization data reported include melting point, molecular weight confirmation by mass spectrometry, and structural confirmation by NMR and IR spectroscopy, consistent with the nitro and N-oxide functional groups.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 1H-pyrrolo[2,3-b]pyridine-3-carboxamide 7-oxide
Nitrating agents Concentrated H2SO4 and HNO3
Temperature 70–75 °C
Reaction time 1.5 hours
Yield ~84.4%
Purification Recrystallization or chromatography
Key reference Schneller & Luo, J. Org. Chem., 1980, vol. 45, p. 4045-4048

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxide groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted pyrrolopyridines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving abnormal cell proliferation and signaling pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The nitro and oxide groups play a crucial role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Molecular Formula : C₇H₄BrClN₂O
  • Molecular Weight : 247.48 g/mol
  • The 7-oxide group aligns with the target compound, but halogen substituents may increase toxicity risks compared to nitro groups .

3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Example : Compounds in act as protein kinase inhibitors.
  • Key Features : Pyrazolyl substituents improve solubility and kinase affinity. Unlike the nitro group, pyrazolyl moieties enhance hydrogen-bonding interactions, critical for enzyme inhibition .

3- and 6-Substituted 7-Azaindoles

  • Example : Derivatives with fungicidal activity against Pyricularia oryzae (rice blast pathogen) .

Pharmacological and Toxicological Profiles

Key Observations:

  • Toxicity : The unsubstituted 7-azaindole has an LD₅₀ of 490 mg/kg in mice, while halogenated analogs (e.g., 4-Bromo-5-chloro) may exhibit higher toxicity due to reactive intermediates . Nitro groups often increase toxicity, but data for the target compound are lacking.

Reactivity Notes:

  • The 7-oxide group increases electron density at adjacent positions, facilitating electrophilic substitution at positions 4 and 5 .
  • Nitration at position 4 is sterically and electronically favored due to the oxide’s directing effects .

Physicochemical Properties

Table 3: Molecular and Electronic Properties

Compound Molecular Weight (g/mol) Ionization Potential (eV) LogP Reference
4-Nitro-7-oxide derivative 179.13 Estimated ~8.5–9.0* ~1.2 (calc)
7-Azaindole 118.14 8.1 (experimental) 1.58
3-Cyano-7-azaindole 143.15 8.9 1.05

*Estimated based on substituent effects from .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide?

  • Methodological Answer : The synthesis typically involves sequential nitration and oxidation steps. For example, 1H-pyrrolo[2,3-b]pyridine 7-oxide (a precursor) can be synthesized via regioselective oxidation of the parent compound using trifluoroacetic acid and hydrogen peroxide . Subsequent nitration at the 4-position is achieved by treating the N-oxide intermediate with nitric acid in trifluoroacetic acid at 0–15°C . Key parameters include temperature control (<15°C) to minimize side reactions and the use of anhydrous conditions to preserve reactivity.

Q. How can spectroscopic techniques confirm the structure of 4-nitro-7-oxide derivatives?

  • Methodological Answer :

  • 1H NMR : The N-oxide moiety induces deshielding of adjacent protons. For instance, the pyrrole proton adjacent to the nitro group typically appears as a doublet near δ 8.35 ppm, while the pyridine proton resonates as a singlet near δ 13.49 ppm due to hydrogen bonding with the N-oxide .
  • 13C NMR : The nitro group causes significant downfield shifts (~10–15 ppm) for carbons at positions 4 and 7.
  • HRMS : Molecular ion peaks should align with the calculated mass (e.g., [M+H]+ for C₈H₅N₃O₃: 192.03) .

Q. What preliminary biological activities have been reported for this compound class?

  • Methodological Answer : Pyrrolo[2,3-b]pyridine derivatives exhibit fungicidal activity against Pyricularia oryzae (rice blast pathogen) in vivo. Activity correlates with ionization potential (IP) calculated via semiempirical molecular orbital methods. For example, derivatives with IP values <8.5 eV show enhanced bioactivity due to improved electron transfer in fungal cells . Initial screening should include in vitro assays (e.g., MIC determination) followed by in vivo validation in plant models.

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of 4-nitro-7-oxide derivatives?

  • Methodological Answer :

  • Quantum Calculations : Use density functional theory (DFT) to calculate IP and electron affinity (EA). Derivatives with IP <8.5 eV and EA >1.2 eV are prioritized for synthesis .
  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Focus on nitro group orientation for hydrogen bonding with active-site residues like Asp-251 .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for in vivo efficacy.

Q. What strategies resolve regioselectivity challenges during nitration?

  • Methodological Answer :

  • Directing Groups : The N-oxide moiety directs nitration to the 4-position due to electron-withdrawing effects. Alternative directing groups (e.g., sulfonyl) can be explored for other positions .
  • Reagent Screening : Test nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to modulate selectivity. For example, acetyl nitrate favors 4-nitration in non-polar solvents .
  • Validation : Use 2D NMR (e.g., NOESY) to confirm regiochemistry. For 4-nitro derivatives, cross-peaks between H-3 and H-5 protons are absent due to spatial separation .

Q. How do structural modifications at the 3-position affect antitumor activity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., trifluoromethyl, pyrimidinyl) at the 3-position to enhance binding to kinase targets like FGFR1. For example, 3-(4-pyrimidinyl) derivatives exhibit improved hydrogen bonding with Asp-641 in FGFR1’s ATP-binding pocket .
  • Synthetic Protocol : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields (>70%) .
  • Biological Validation : Test IC₅₀ values against cancer cell lines (e.g., HCT-116) and compare with control compounds lacking the 3-substituent.

Q. What analytical methods address discrepancies in reported toxicity data?

  • Methodological Answer :

  • Data Reconciliation : Compare toxicity studies using standardized assays (e.g., OECD TG 423 for acute oral toxicity). Note that conflicting LD₅₀ values (e.g., 490 mg/kg intraperitoneal in mice vs. unreported oral toxicity) may arise from route-dependent metabolism.
  • Mechanistic Studies : Perform Ames tests for mutagenicity and ROS assays for oxidative stress. Prioritize in vitro models (e.g., HepG2 cells) to minimize animal use .

Q. Data Contradiction Analysis

Q. Why do some studies report high fungicidal activity while others show limited efficacy?

  • Resolution : Activity depends on substituent electronic profiles. Derivatives with electron-withdrawing groups (e.g., nitro) at the 4-position exhibit stronger antifungal effects due to enhanced redox cycling, whereas electron-donating groups (e.g., methoxy) reduce activity . Validate via comparative IC₅₀ assays under identical conditions (e.g., pH 7.4, 25°C).

Properties

IUPAC Name

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAIVJWNRFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348635
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-06-7
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

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